5-Bromo-2-fluoro-benzaldehyde oxime 5-Bromo-2-fluoro-benzaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC20172863
InChI: InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+
SMILES:
Molecular Formula: C7H5BrFNO
Molecular Weight: 218.02 g/mol

5-Bromo-2-fluoro-benzaldehyde oxime

CAS No.:

Cat. No.: VC20172863

Molecular Formula: C7H5BrFNO

Molecular Weight: 218.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluoro-benzaldehyde oxime -

Specification

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
IUPAC Name (NE)-N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+
Standard InChI Key JXINJMATTXHEET-ONNFQVAWSA-N
Isomeric SMILES C1=CC(=C(C=C1Br)/C=N/O)F
Canonical SMILES C1=CC(=C(C=C1Br)C=NO)F

Introduction

5-Bromo-2-fluoro-benzaldehyde oxime is an organic compound with the molecular formula C7_7H5_5BrFNO and a molecular weight of approximately 218.02 g/mol. It is a derivative of benzaldehyde, characterized by the substitution of bromine and fluorine atoms at the 5 and 2 positions of the benzene ring, respectively. The compound features an oxime functional group, which is formed by the reaction of the aldehyde with hydroxylamine.

Synthesis of 5-Bromo-2-fluoro-benzaldehyde oxime

The synthesis of 5-Bromo-2-fluoro-benzaldehyde oxime typically involves several steps, starting with the preparation of 5-Bromo-2-fluorobenzaldehyde. This aldehyde is synthesized through bromination reactions, where bromine is introduced into the benzene ring. The aldehyde is then converted into its oxime form by reacting it with hydroxylamine in a condensation reaction.

Synthesis Steps:

  • Preparation of 5-Bromo-2-fluorobenzaldehyde: This involves the bromination of fluorobenzaldehyde under controlled conditions.

  • Formation of Oxime: The aldehyde is then treated with hydroxylamine to form the oxime derivative.

Reactivity Features:

  • Electron-withdrawing effects: Bromine and fluorine atoms increase the compound's reactivity.

  • Oxime group: Participates in complexation reactions and other chemical transformations.

Potential Applications:

  • Organic Synthesis: Used as a precursor for complex organic molecules.

  • Biochemical Research: Acts as a biochemical reagent due to its reactive functional groups.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Bromo-2-fluoro-benzaldehyde oxime, differing mainly in their halogen substitution patterns. These compounds can provide insights into how different halogen substitutions affect chemical reactivity and biological activity.

Compound NameMolecular FormulaKey Features
4-Bromo-2-fluorobenzaldehydeC7_7H4_4BrFOSimilar halogenated benzaldehyde structure
5-Chloro-2-fluorobenzaldehydeC7_7H4_4ClFOChlorine instead of bromine
2-FluorobenzaldehydeC7_7H5_5FOLacks halogen substitution on benzene ring
(E)-5-Bromo-2-fluorobenzaldehyde oximeC7_7H5_5BrFNOIsomeric form with different spatial arrangement

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